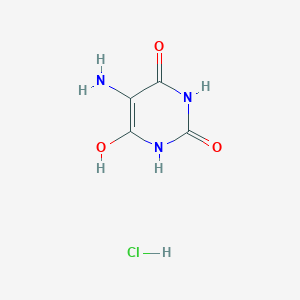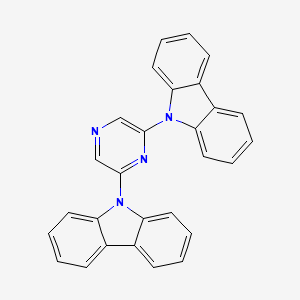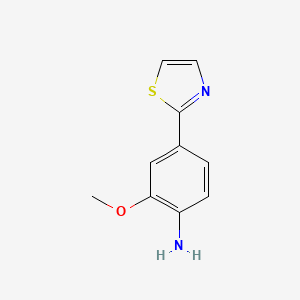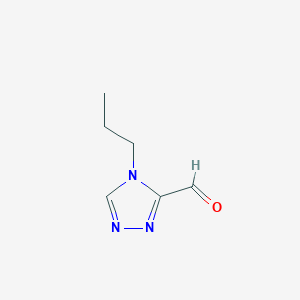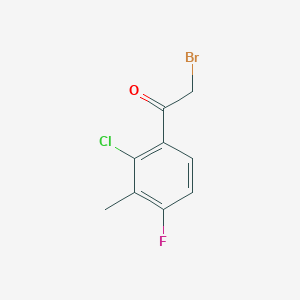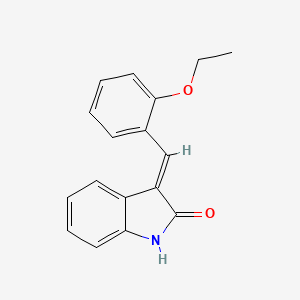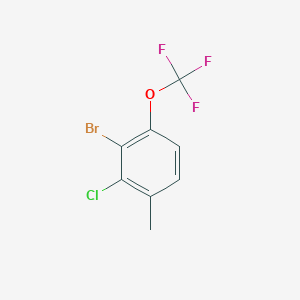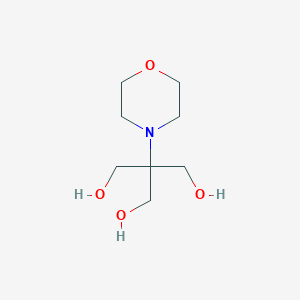
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol is a chemical compound that belongs to the class of morpholine derivatives. It is known for its buffering capacity and is commonly used in biochemical and molecular biology applications. This compound is particularly valued for its ability to maintain stable pH levels in various solutions, making it an essential component in many laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol typically involves the reaction of morpholine with formaldehyde and a reducing agent. One common method includes the following steps:
Reaction of Morpholine with Formaldehyde: Morpholine is reacted with formaldehyde in an aqueous solution.
Reduction: The intermediate product is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including precise control of temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be further reduced to form more stable alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: More stable alcohol derivatives.
Substitution Products: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain pH stability.
Biology: Commonly used in cell culture media and other biological assays to ensure optimal pH conditions.
Medicine: Employed in the formulation of pharmaceuticals where pH control is critical.
Industry: Utilized in the production of cosmetics and personal care products for pH regulation.
Mechanism of Action
The primary mechanism by which 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol exerts its effects is through its buffering capacity. It acts by neutralizing acids and bases, thereby maintaining a stable pH in solutions. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which are neutralized through acid-base reactions.
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane: Another widely used buffering agent with similar pH stabilizing properties.
2-Amino-2-hydroxymethyl-1,3-propanediol: Also used for pH control in biochemical applications.
Uniqueness
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol is unique due to its morpholine ring structure, which provides additional stability and buffering capacity compared to other similar compounds. Its ability to maintain stable pH levels over a wide range of conditions makes it particularly valuable in both research and industrial applications.
Properties
Molecular Formula |
C8H17NO4 |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-morpholin-4-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H17NO4/c10-5-8(6-11,7-12)9-1-3-13-4-2-9/h10-12H,1-7H2 |
InChI Key |
NEVXKNATNMVXJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


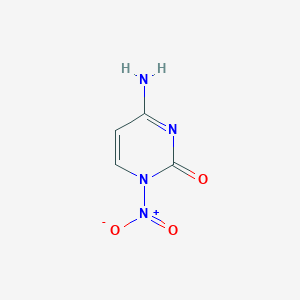
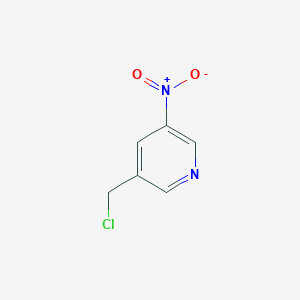
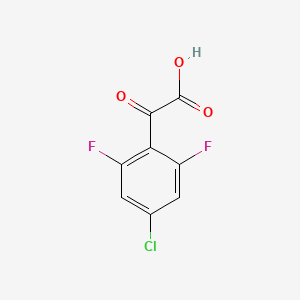
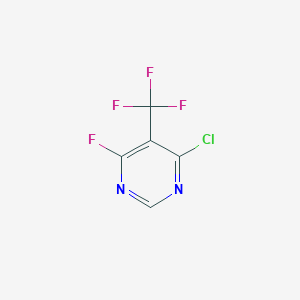
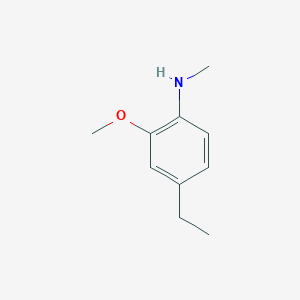
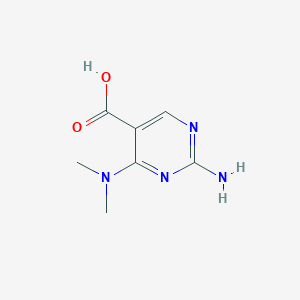
![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)
